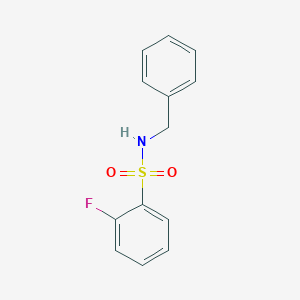
N-ベンジル-2-フルオロベンゼン-1-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-fluorobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. The presence of a fluorine atom in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
科学的研究の応用
N-benzyl-2-fluorobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the fluorination of aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-fluorobenzene-1-sulfonamide typically involves the reaction of benzenesulfonamide with a fluorinating agent. One common method is the reaction of benzenesulfonamide with fluorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom into the molecule.
Industrial Production Methods
Industrial production of N-benzyl-2-fluorobenzene-1-sulfonamide often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced fluorinating agents and catalysts to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
N-benzyl-2-fluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides.
作用機序
The mechanism of action of N-benzyl-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, leading to increased efficacy. The sulfonamide group is known to inhibit the activity of certain enzymes, contributing to its biological activity.
類似化合物との比較
Similar Compounds
N-fluorobenzenesulfonimide: A commonly used electrophilic fluorinating agent.
N-benzylbenzenesulfonamide: Similar structure but lacks the fluorine atom.
2-fluorobenzenesulfonamide: Similar structure but lacks the benzyl group.
Uniqueness
N-benzyl-2-fluorobenzene-1-sulfonamide is unique due to the presence of both the benzyl and fluorine groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry.
生物活性
N-benzyl-2-fluorobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by detailed research findings and case studies.
Carbonic Anhydrase Inhibition
One of the primary mechanisms through which N-benzyl-2-fluorobenzene-1-sulfonamide exerts its biological effects is the inhibition of carbonic anhydrases (CAs), particularly isoforms II and IX. These enzymes play crucial roles in various physiological processes, including pH regulation and ion transport. Inhibition of these enzymes has been linked to anticancer activity, as demonstrated in studies where sulfonamide derivatives showed potent inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM . This selectivity for CA IX over CA II suggests a promising therapeutic profile for targeting tumors.
Antimicrobial Activity
N-benzyl-2-fluorobenzene-1-sulfonamide also exhibits antimicrobial properties. The compound's structure allows it to mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By inhibiting dihydropteroate synthase, an enzyme critical for folate production, this compound can hinder bacterial growth . Its effectiveness against both gram-positive and certain gram-negative bacteria highlights its potential as an antibiotic agent.
Biological Effects
Antitumor Activity
In vitro studies have demonstrated that N-benzyl-2-fluorobenzene-1-sulfonamide can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The treatment resulted in a significant increase in annexin V-FITC-positive apoptotic cells, indicating its potential as an anticancer agent . The compound's ability to disrupt cellular functions in cancer cells underlines its relevance in cancer therapy.
Case Studies and Research Findings
Recent research has focused on the structure-activity relationship (SAR) of N-benzyl-2-fluorobenzene-1-sulfonamide derivatives. A study involving a series of benzenesulfonamides revealed that modifications to the benzyl group significantly influenced their inhibitory potency against various CA isoforms . For example, compounds with larger hydrophobic tails showed enhanced selectivity towards CA IX, which could be beneficial in minimizing side effects associated with off-target inhibition.
Summary of Research Findings
特性
IUPAC Name |
N-benzyl-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c14-12-8-4-5-9-13(12)18(16,17)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METRFHNTRLMKIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














